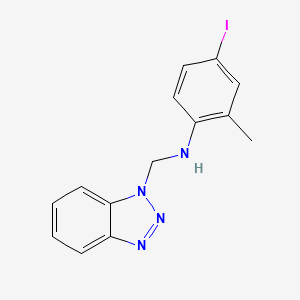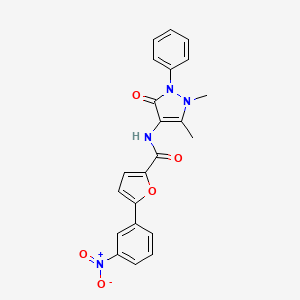
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine, also known as BIT, is a chemical compound with various applications in scientific research. BIT is a heterocyclic organic compound that contains a triazole ring and an amine group. BIT has been extensively studied for its potential as a corrosion inhibitor, but it has also shown promise as a biological agent with various biochemical and physiological effects.
作用機序
The mechanism of action of (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine is not fully understood, but it is thought to involve the interaction of the triazole ring with metal ions, which can lead to the formation of a protective film on metal surfaces. In terms of its biological activity, (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has also been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to have various biochemical and physiological effects. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to inhibit the growth of various microorganisms, including both gram-positive and gram-negative bacteria. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has also been shown to have antifungal activity against various fungi, including Candida albicans. In addition, (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation of using (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for research on (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine. One area of interest is its potential as an antifungal agent, particularly in the treatment of fungal infections that are resistant to current antifungal drugs. Another area of interest is its potential as an inhibitor of protein aggregation, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine could also be studied for its potential as a corrosion inhibitor in other industries, such as the oil and gas industry.
合成法
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine can be synthesized using a variety of methods, including the reaction of 4-iodo-2-methylphenylamine with 1H-1,2,3-benzotriazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
(1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been studied for its potential as a corrosion inhibitor in various industries, including the automotive and aerospace industries. However, (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has also shown promise as a biological agent with various applications in scientific research. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has been shown to have antimicrobial properties, and it has been studied for its potential as an antifungal agent. (1H-1,2,3-benzotriazol-1-ylmethyl)(4-iodo-2-methylphenyl)amine has also been studied for its potential as an inhibitor of protein aggregation, which is a common feature of many neurodegenerative diseases.
特性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4/c1-10-8-11(15)6-7-12(10)16-9-19-14-5-3-2-4-13(14)17-18-19/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDZBPOKOHDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)

![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)
![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
![2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
![3,5-dibromo-2,4-dihydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6089168.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6089173.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6089187.png)